molecular formula C18H13N3O8 B11950410 1'-Acetonaphthone picrate CAS No. 101605-92-9

1'-Acetonaphthone picrate

Cat. No.: B11950410
CAS No.: 101605-92-9
M. Wt: 399.3 g/mol
InChI Key: ZRZQFTBOEDOLET-UHFFFAOYSA-N
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Chemical Reactions Analysis

1’-Acetonaphthone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are naphthoic acid derivatives and reduced alcohols .

Mechanism of Action

The mechanism of action of 1’-Acetonaphthone picrate involves its ability to undergo various chemical reactions, such as nucleophilic substitution, oxidation, and reduction, to introduce different functional groups into the molecule. These reactions enable the compound to serve as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals . The molecular targets and pathways involved in these reactions are primarily related to the functional groups introduced during the chemical transformations.

Comparison with Similar Compounds

1’-Acetonaphthone picrate can be compared with other similar compounds, such as:

The uniqueness of 1’-Acetonaphthone picrate lies in its specific chemical structure, which allows for selective reactions and the formation of specific derivatives that are valuable in various industrial and research applications .

Properties

CAS No.

101605-92-9

Molecular Formula

C18H13N3O8

Molecular Weight

399.3 g/mol

IUPAC Name

1-naphthalen-1-ylethanone;2,4,6-trinitrophenol

InChI

InChI=1S/C12H10O.C6H3N3O7/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-8H,1H3;1-2,10H

InChI Key

ZRZQFTBOEDOLET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=CC=CC=C21.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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